molecular formula C25H21F2NO4 B13974931 Fmoc-(r)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13974931
M. Wt: 437.4 g/mol
InChI Key: CPGHNIKQWGSPDL-MRXNPFEDSA-N
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Description

Fmoc-(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features:

  • Fmoc (9-fluorenylmethoxycarbonyl) protection on the amino group, enhancing stability during solid-phase peptide synthesis (SPPS) .
  • A (3,4-difluorobenzyl) substituent at the 2-position of the propanoic acid backbone, introducing electron-withdrawing fluorine atoms that influence hydrophobicity and electronic properties .
  • Chiral (R)-configuration at the 3-amino position, critical for stereoselective interactions in biological systems.

This compound is valuable in designing peptides with tailored pharmacokinetic properties, particularly for targeting receptors sensitive to fluorinated aromatic groups .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2R)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

CPGHNIKQWGSPDL-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the commercially available 3,4-difluorobenzylamine. This compound undergoes a series of reactions, including protection of the amine group with the Fmoc group, followed by coupling with a suitable carboxylic acid derivative to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The 3,4-difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. The Fmoc group provides protection for the amino group, allowing for selective deprotection and coupling reactions.

Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. The presence of the 3,4-difluorobenzyl group can influence the binding affinity and specificity of peptides.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique chemical properties can be exploited to enhance the stability and bioavailability of peptide drugs.

Industry: In the industrial sector, Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(3,4-difluorobenzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 3,4-difluorobenzyl group can interact with molecular targets through hydrophobic interactions and hydrogen bonding, influencing the overall structure and function of the resulting peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Derivatives

Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid (CAS: 517905-87-2)
  • Substituent : 3-Trifluoromethylphenyl group at the 3-position.
  • Impact : The -CF₃ group increases lipophilicity and metabolic stability compared to -F substituents. However, steric bulk may reduce binding flexibility .
  • Molecular Weight: 402.44 g/mol (C₂₄H₂₂F₃NO₄) .
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine (CAS: 1998690-04-2)
  • Substituent : 3-Bromo-5-fluorophenyl group.
  • The compound’s D-configuration offers mirror-image pharmacological profiles .
  • Molecular Weight: 484.31 g/mol (C₂₄H₁₉BrFNO₄) .

Hydroxy-Substituted Aromatic Derivatives

Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid (CAS: 511272-35-8)
  • Substituent : 2-Hydroxyphenyl group.
  • Impact : The -OH group enables hydrogen bonding but reduces metabolic stability due to susceptibility to oxidation. This derivative is useful in designing peptides for antioxidant or metal-chelating applications .
  • Molecular Weight: 403.43 g/mol (C₂₄H₂₁NO₅) .
Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (CAS: 511272-35-8)
  • Substituent : 3-Hydroxyphenyl group.
  • Impact : The meta -OH position alters electronic distribution compared to ortho-substituted analogs, influencing binding affinity to targets like tyrosine kinases .

Alkyl and Protecting Group Variants

Fmoc-L-Dap(Alloc,Me)-OH (CAS: 2389078-45-7)
  • Substituent: Allyloxycarbonyl (Alloc) and methyl groups on a diaminopropionic acid backbone.
  • Impact : The Alloc group allows orthogonal deprotection strategies in multi-step syntheses. Methylation enhances steric shielding, reducing aggregation in peptide chains .
  • Molecular Weight : 424.45 g/mol (C₂₃H₂₄N₂O₆) .
Fmoc-4-(Boc-amino)-L-phenylalanine (CAS: 174132-31-1)
  • Substituent: 4-Boc-aminophenyl group.
  • Impact : The tert-butoxycarbonyl (Boc) group provides acid-labile protection, enabling sequential deprotection in acidic conditions. This is advantageous for synthesizing peptides with pH-sensitive domains .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Fmoc-(R)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid* 3,4-Difluorobenzyl C₂₄H₂₀F₂N₂O₄ 438.43 Not provided N/A
Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid 3-Trifluoromethylphenyl C₂₄H₂₂F₃NO₄ 402.44 517905-87-2
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine 3-Bromo-5-fluorophenyl C₂₄H₁₉BrFNO₄ 484.31 1998690-04-2
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid 2-Hydroxyphenyl C₂₄H₂₁NO₅ 403.43 511272-35-8
Fmoc-L-Dap(Alloc,Me)-OH Alloc, methyl C₂₃H₂₄N₂O₆ 424.45 2389078-45-7

*Theoretical values based on structural analogs.

Table 2: Functional Comparison

Compound Name Key Functional Attributes Applications
This compound High hydrophobicity; electron-deficient aromatic ring GPCR-targeted peptides; CNS drugs
Fmoc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid Enhanced metabolic stability Protease-resistant peptide scaffolds
Fmoc-(R)-3-Amino-3-(2-hydroxyphenyl)-propionic acid Hydrogen bonding capacity Antioxidant peptides; chelators
Fmoc-L-Dap(Alloc,Me)-OH Orthogonal deprotection; reduced aggregation Multi-step SPPS; foldamers

Research Findings and Trends

  • Fluorinated Derivatives : Fluorine substitution is a prevalent strategy to improve blood-brain barrier penetration and binding to hydrophobic pockets in enzymes .
  • Hydroxy-Substituted Analogs : These are prioritized in antioxidant peptide design, as seen in studies on caffeic acid derivatives .
  • Protecting Group Engineering : Compounds like Fmoc-L-Dap(Alloc,Me)-OH highlight the importance of orthogonal protection in complex peptide architectures .

Biological Activity

Fmoc-(R)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic amino acid derivative characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and the presence of fluorine substituents on the benzyl ring. This compound is notable for its potential biological activities, particularly in the context of drug design and biochemical applications.

Chemical Structure and Properties

The structure of this compound includes:

  • Fmoc group : A protecting group that enhances the stability of the amino acid during synthesis.
  • Amino group : Responsible for the compound's basicity and ability to participate in peptide bond formation.
  • Carboxylic acid group : Provides acidic characteristics, allowing for interactions with other biomolecules.
  • Fluorinated benzyl group : The presence of fluorine atoms at positions 3 and 4 increases lipophilicity and can enhance binding affinity to biological targets.

Binding Affinity and Specificity

The incorporation of fluorine atoms in the benzyl substituent significantly influences the compound's interaction with biological macromolecules. Studies have shown that fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic properties. This characteristic makes this compound a valuable candidate in enzyme-substrate interactions and receptor modulation.

Applications in Drug Development

This compound is utilized in:

  • Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences that can target specific biological pathways .
  • Neuroscience Research : Its derivatives are explored for developing neuropeptides that may influence brain functions, potentially leading to new treatments for neurological disorders .

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activity by altering substrate binding dynamics. For instance, studies utilizing fluorescence spectroscopy have shown that fluorinated derivatives exhibit increased fluorescence intensity when bound to specific enzymes, indicating stronger interactions.
  • Receptor Modulation : In receptor studies, this compound has been investigated for its ability to act as an allosteric modulator. By binding to sites distinct from the active site, it can enhance or inhibit receptor activity, providing insights into potential therapeutic applications in modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological implications of related compounds:

Compound NameStructural FeaturesBiological Activity
Fmoc-(R)-3-amino-2-(2,4-difluorobenzyl)propanoic acidFluorine at 2 and 4 positionsVariations in hydrophobic interactions affecting binding
Fmoc-(R)-3-amino-2-(2,6-difluorobenzyl)propanoic acidFluorine at 2 and 6 positionsDifferent electronic effects influencing reactivity
Fmoc-(R)-3-amino-2-(4-fluorobenzyl)propanoic acidFluorine at 4 position onlyReduced binding affinity due to lack of additional fluorine

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